molecular formula C10H11N3O3 B8765173 7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 739364-97-7

7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No.: B8765173
CAS No.: 739364-97-7
M. Wt: 221.21 g/mol
InChI Key: KSTQFKHUASWVSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

739364-97-7

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

7-methoxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C10H11N3O3/c1-5-4-7-11-6(2)8(10(14)15)9(16-3)13(7)12-5/h4H,1-3H3,(H,14,15)

InChI Key

KSTQFKHUASWVSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1)N=C(C(=C2OC)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate (235 mg) obtained above was suspended in acetone (5 ml), and potassium carbonate (138 mg) was added thereto and stirred for 30 minutes at room temperature. Methyl iodide (1.0 ml) was added to the mixture which was then refluxed for 2 hours. The reaction mixture was cooled to room temperature, then water was added to the reaction mixture which was extracted with chloroform, and the organic phase was washed with a saturated saline solution and dried over sodium sulfate anhydrous. The resulting product was concentrated under reduced pressure, and the resulting crystals were dissolved in ethanol (5 ml). 5 N Sodium hydroxide solution (1 ml) was added thereto and stirred for 1 hour at 50° C. The reaction mixture was cooled to room temperature, and water was added to the mixture which was then washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (162 mg, Y.:73%) as white crystals.
Name
ethyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
73%

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